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beta-Amyloid (35-42)

Cat. No.: B1578729
M. Wt: 745
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Description

Overview of Amyloid Beta (Aβ) Peptides and Their Significance in Neurobiology

Amyloid-beta (Aβ) peptides are a group of peptides, typically 36 to 43 amino acids in length, that are central to research in neurobiology, primarily due to their implication in Alzheimer's disease (AD). wikipedia.org In AD, these peptides aggregate to form amyloid plaques, which are insoluble deposits found in the brains of patients and are a defining pathological hallmark of the disease. wikipedia.orggenscript.comnih.gov The process of Aβ aggregation, from soluble monomers into various oligomeric forms and eventually into insoluble fibrils and plaques, is believed to be a key event in the disease's progression, contributing to neuronal dysfunction and neurotoxicity. genscript.comfrontiersin.org

While extensively studied for their pathological role, evidence suggests that Aβ peptides also serve physiological functions. frontiersin.org They are produced throughout an organism's lifespan and are found across vertebrate species with a high degree of sequence conservation, suggesting they contribute to biological fitness. frontiersin.org Proposed beneficial roles for Aβ include regulating synaptic function, promoting recovery from injury, and acting as an antimicrobial agent. frontiersin.orgfrontiersin.org The shift from a physiological, soluble form to a pathological, aggregated state is a critical area of investigation. frontiersin.org

Biogenesis of Aβ Peptides from Amyloid Precursor Protein (APP)

Aβ peptides are derived from the amyloid precursor protein (APP), a type I transmembrane protein with functions in neurite growth, neuronal adhesion, and axonogenesis. biolegend.comconsensus.app The generation of Aβ is the result of specific proteolytic processing of APP by enzymes known as secretases. consensus.appmdpi.com APP can be processed through two primary, mutually exclusive pathways: the amyloidogenic pathway, which produces Aβ, and the non-amyloidogenic pathway, which does not. oatext.comresearchgate.net

The amyloidogenic pathway is initiated when APP is cleaved by the enzyme β-secretase, also known as Beta-site APP Cleaving Enzyme 1 (BACE1). frontiersin.orgoatext.com This cleavage occurs at the N-terminal end of the Aβ sequence, releasing a large, soluble ectodomain called sAPPβ into the extracellular space. biolegend.comcell-stress.com This action leaves a 99-amino acid membrane-bound C-terminal fragment known as C99 (or CTFβ). mdpi.comportlandpress.com

Subsequently, the γ-secretase complex, a multi-protein protease, cleaves C99 within its transmembrane domain. portlandpress.comnih.gov This second cleavage is imprecise and results in the generation of Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42, along with the release of the APP intracellular domain (AICD). biolegend.comnih.gov While Aβ40 is the more abundant species, the longer Aβ42 form is more hydrophobic and prone to aggregation, and it is the principal species that accumulates in brain plaques. nih.govnih.gov

The non-amyloidogenic pathway is the predominant processing route for APP and prevents the formation of the Aβ peptide. wikipedia.orgeuropeanreview.org In this pathway, APP is first cleaved by an α-secretase, which is typically a member of the ADAM (A Disintegrin and Metalloprotease) family of enzymes, such as ADAM10. wikipedia.orgeuropeanreview.org This cleavage event occurs within the Aβ domain of the APP sequence. nih.govwikipedia.org

This initial cut generates a large soluble ectodomain called sAPPα and a membrane-anchored C-terminal fragment of 83 amino acids, known as C83 (or CTFα). cell-stress.comportlandpress.com Because the α-secretase cleavage site is inside the Aβ sequence, the full Aβ peptide cannot be formed. oatext.com The C83 fragment is subsequently cleaved by γ-secretase, producing a short, non-toxic peptide called p3 and the same APP intracellular domain (AICD) as in the amyloidogenic pathway. cell-stress.comnih.gov

The balance between the amyloidogenic and non-amyloidogenic pathways is determined by the relative activities of α- and β-secretases, which compete for APP as a substrate. mdpi.com Modulating the activity of these secretases is a major focus of therapeutic research for Alzheimer's disease. jci.org

Strategies include:

Inhibition of β- and γ-secretases: Blocking the activity of β-secretase or γ-secretase directly reduces the production of all Aβ species. jci.org However, γ-secretase also cleaves other essential proteins, such as Notch, raising concerns about the side effects of complete inhibition. nih.gov

Modulation of γ-secretase: An alternative approach involves using compounds that modulate γ-secretase activity rather than inhibiting it. These modulators aim to shift cleavage away from producing the highly amyloidogenic Aβ42 towards shorter, less harmful Aβ species. nih.govnih.gov

Upregulation of α-secretase: Increasing the activity of α-secretase promotes the non-amyloidogenic pathway, thereby reducing the amount of APP available for processing by β-secretase and consequently lowering Aβ production. europeanreview.orgmdpi.com Various signaling pathways, including those involving protein kinase C (PKC) and MAPK/ERK, have been shown to regulate α-secretase activity. europeanreview.org

Table 1: Overview of APP Processing Pathways

Pathway Initial Enzyme Intermediate Fragment Final Products Significance
Amyloidogenic β-Secretase (BACE1) C99 (CTFβ) Aβ peptides (Aβ40, Aβ42), AICD Produces amyloid-beta peptides central to AD pathology. mdpi.comportlandpress.com
Non-Amyloidogenic α-Secretase (e.g., ADAM10) C83 (CTFα) p3 peptide, sAPPα, AICD Precludes the formation of Aβ; sAPPα has neuroprotective properties. cell-stress.comwikipedia.orgeuropeanreview.org

Non-Amyloidogenic Pathway: Cleavage by α-Secretase

Specific Focus on Beta-Amyloid (35-42) Fragment in Research

Within the diverse family of Aβ-related peptides studied in neuroscience, shorter fragments are often used as tools to investigate specific aspects of Aβ biology. Beta-Amyloid (35-42), also written as Aβ(35-42), is a peptide fragment consisting of the eight amino acids from position 35 to 42 of the full-length Aβ peptide. glpbio.commedchemexpress.com This sequence corresponds to the C-terminal end of the Aβ42 peptide.

The hydrophobic C-terminal domain of Aβ is critical for its aggregation and interaction with other proteins. explorationpub.com While the full-length Aβ40 and Aβ42 peptides are the primary species detected in biological fluids and amyloid plaques, smaller C-terminal fragments can also be generated. wikipedia.orgnih.gov Research has shown that peptides corresponding to the C-terminus of Aβ(1-42), such as Aβ(31-42), can be produced in the brain, potentially by the proteasome, and may play a role in modulating the neurotoxicity of full-length Aβ. explorationpub.com

The specific Aβ(35-42) fragment itself is primarily utilized as a synthetic peptide in a research context. medchemexpress.comtargetmol.com Its hydrophobic nature makes it a relevant tool for studies focusing on the mechanisms of Aβ aggregation and membrane interaction. Detection of specific Aβ fragments in biological samples is typically accomplished using highly specific methods such as mass spectrometry or immunoassays like ELISA, which can differentiate between various Aβ isoforms and fragments. jacc.orgthno.org However, the natural occurrence and endogenous levels of the precise Aβ(35-42) fragment in biological systems are not as extensively documented as those of the major Aβ40 and Aβ42 species.

Relevance to Full-Length Aβ Peptides (Aβ1-40, Aβ1-42) Studies

The octapeptide beta-Amyloid (35-42) (Aβ(35-42)) is a C-terminal fragment of the full-length beta-Amyloid 1-42 peptide. While the full-length peptides, particularly Aβ(1-42), are central to the pathology of Alzheimer's disease, the study of shorter fragments like Aβ(35-42) provides critical insights into the specific regions driving key pathological processes such as aggregation and neurotoxicity. The primary full-length isoforms implicated in Alzheimer's disease are Aβ(1-40) and Aβ(1-42). wikipedia.org Due to its more hydrophobic nature, Aβ(1-42) is significantly more prone to aggregation and is considered the more amyloidogenic and toxic form of the peptide. wikipedia.orgresearchgate.net

Aβ(35-42) itself has a low propensity for aggregation and tends to form non-fibrillar structures. nih.gov This contrasts sharply with the full-length Aβ(1-42) and even other fragments like Aβ(25-35), which is known to be the shortest fragment that forms extensive β-sheet fibrils and retains the toxicity of the parent peptide. nih.gov Some studies, however, have observed that Aβ(35-42) can form fibers and microcrystals, with polymorphs exhibiting both parallel and antiparallel β-sheet orientations. pnas.org

The initial residue of this fragment, Methionine-35 (Met35), has been identified as a critical factor in the toxicity of the full-length Aβ peptides. uni-konstanz.de Oxidation of Met35 to form a methionine sulfoxide (B87167) significantly impedes the aggregation rate and neurotoxicity of both Aβ(1-40) and Aβ(1-42). pnas.orgacs.org This finding highlights the importance of the 35-42 region in mediating the pathogenic effects of the full-length peptides. Studies have shown that the oxidized forms of Aβ(1-42) and the highly aggregation-prone Aβ(1-40)Arctic variant completely lack neurotoxic effects in cortical neuronal cultures. uni-konstanz.de

In studies examining the inhibition of full-length Aβ(1-42) aggregation, Aβ(35-42) has been used as a research tool. In some experiments, it served as a negative control, demonstrating relatively low activity in inhibiting Aβ(1-42)-induced toxicity and oligomerization. nih.gov However, other research has indicated that Aβ(35-42) and longer C-terminal fragments can dose-dependently reduce the formation of Aβ(1-42) hexamers, an early step in the oligomerization pathway. scispace.com This suggests a complex interaction where the fragment may interfere with the initial self-assembly of the full-length peptide.

Research Findings on Aβ Peptides

Structure

2D Structure

Chemical Structure Depiction
 B1578729 beta-Amyloid (35-42)

Properties

Molecular Weight

745

sequence

MVGGVVIA

Origin of Product

United States

Molecular and Structural Dynamics of Beta Amyloid 35 42

Peptide Conformation and Folding Properties of Beta-Amyloid (35-42)

The conformation and folding of beta-amyloid peptides are critical determinants of their propensity to aggregate. nih.gov Aβ peptides can exist in at least two main conformational states: a non-amyloidogenic state, which is typically characterized by a random coil structure, and an amyloidogenic conformer, which has a high β-sheet content. nih.gov The primary amino acid sequence of the peptide heavily influences its tendency to adopt one conformation over the other. nih.gov

Studies on fragments of the larger Aβ peptide, such as Aβ(16-22) and Aβ(34-42), have provided insights into the conformational dynamics that precede aggregation. pnas.org Molecular dynamics simulations suggest that shorter peptide fragments like Aβ(16-22) tend to favor an antiparallel β-sheet organization. pnas.org In contrast, longer fragments and the full-length Aβ peptides often adopt a parallel β-sheet arrangement. pnas.orgpnas.org

The folding landscape of Aβ is also significantly influenced by environmental factors such as pH. pnas.org Research has shown that a more acidic environment can promote a folding landscape that is more favorable for hydrophobically driven aggregation. pnas.org This is particularly relevant as Aβ peptides are generated in cellular compartments that can have a more acidic pH than the extracellular space. pnas.org

Oligomerization and Fibrillation Processes of Beta-Amyloid (35-42)

The aggregation of Aβ peptides is a complex process that begins with the self-assembly of monomers into soluble oligomers of various sizes. nih.govmdpi.com These oligomers can then further assemble into larger protofibrils, which ultimately mature into insoluble fibrils that form amyloid plaques. biomolther.orgexonpublications.com The Aβ(35-42) fragment, located at the C-terminus of the full-length peptide, is a hydrophobic region that plays a significant role in promoting aggregation. nih.gov

Kinetics and Thermodynamics of Aggregation

The aggregation of Aβ peptides is a multi-step process that includes a nucleation phase and an elongation phase. nih.gov The nucleation phase involves the formation of initial small aggregates, or nuclei, from monomeric peptides. nih.govpnas.org This is a thermodynamically unfavorable process with a significant kinetic barrier. researchgate.net Once these nuclei are formed, the elongation phase proceeds more rapidly, with monomers adding to the ends of the growing aggregates. pnas.orgpnas.org

Several factors influence the kinetics of aggregation, including peptide concentration, temperature, and the presence of existing fibrils which can act as seeds. nih.govresearchgate.net The rate of aggregation can be significantly accelerated by a process known as surface-catalyzed secondary nucleation, where new fibrils are formed on the surface of existing ones. pnas.org

Thermodynamic studies have provided insights into the energy changes associated with aggregation. pnas.org The process is generally characterized by a decrease in free energy, indicating that the aggregated state is more stable than the monomeric state. pnas.org

Role of Soluble Oligomers versus Insoluble Fibrils in Biological Effects

There is a growing body of evidence suggesting that soluble Aβ oligomers, rather than the insoluble fibrils found in plaques, are the primary neurotoxic species. mdpi.comnih.govfrontiersin.org These soluble oligomers have been shown to be more potent in causing synaptic dysfunction and neuronal damage. frontiersin.orgplos.org

Soluble Aβ oligomers can exist in various forms, from small dimers and trimers to larger assemblies. nih.gov Studies have indicated an inverse correlation between the size of the Aβ assembly and its toxicity, with smaller oligomers exerting more potent deleterious effects. nih.gov These oligomers can interact with cellular membranes, disrupt ion homeostasis, and trigger inflammatory responses. nih.govfrontiersin.org

In contrast, the formation of insoluble fibrils and their sequestration into plaques may represent a protective mechanism by reducing the concentration of toxic soluble oligomers. mdpi.com

Structural Characterization Methodologies

A variety of powerful techniques are employed to elucidate the structure of Aβ aggregates at different stages of fibrillation. These methods provide crucial insights into the molecular architecture of these species, which is essential for understanding their formation and biological activity.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a key technique for determining the atomic-level structure of amyloid fibrils. nih.govjst.go.jp Unlike solution NMR, ssNMR can analyze the structure of large, insoluble aggregates. jst.go.jp ssNMR studies have been instrumental in revealing the parallel, in-register β-sheet organization of Aβ fibrils, where homologous residues from different peptide chains are aligned. pnas.orgpnas.org

ssNMR has been used to study various Aβ fragments and full-length peptides, providing detailed information about their secondary structure, including the identification of β-strand and loop regions. pnas.orgnih.gov For instance, ssNMR has shown that in Aβ(1-40) fibrils, the N-terminal segment is largely disordered, while residues in the C-terminal region form well-ordered β-sheets. pnas.org The technique can also detect structural polymorphisms, which are different fibril structures formed from the same peptide sequence. nih.govethz.ch

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of amyloid fibrils. nih.govpnas.org This technique involves flash-freezing samples in a thin layer of vitrified ice, which preserves their native structure. Subsequent imaging and computational reconstruction can yield detailed 3D models of the fibril architecture.

Cryo-EM studies have provided detailed structures of Aβ fibrils extracted from the brains of Alzheimer's disease patients, revealing distinct polymorphs with different protofilament arrangements. nih.govucl.ac.uk These studies have confirmed the S-shaped conformation of Aβ molecules within the fibrils and have highlighted differences in side-chain orientations and inter-protofilament packing compared to in vitro-formed fibrils. nih.govpnas.org Cryo-EM has also been used to visualize the interaction of lipids with Aβ fibrils, providing insights into how these interactions might be relevant to the disease process. schroderlab.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the morphology and assembly of amyloid peptides at the nanoscale. pnas.org While specific AFM studies exclusively on the beta-Amyloid (35-42) fragment are limited, research on the closely related and often-used model fragment, Aβ(25-35), provides valuable insights into the aggregation behavior of this critical region.

AFM studies on Aβ(25-35) reveal a time-dependent aggregation process. Initially, the peptide exists as dispersed spherical aggregates. nih.gov Over time, these oligomers assemble into beaded protofibrils, which eventually mature into well-defined fibrils. nih.gov This progression from small, soluble oligomers to larger, insoluble fibrils is a hallmark of amyloid formation.

Similarly, studies on the full-length Aβ(1-42) peptide show a progression from globular oligomers to protofibrils and finally to mature fibrils. nih.govuchile.cl The mature fibrils of Aβ(1-42) often exhibit a characteristic twisted or helical morphology with a periodic structure. nih.govfrontiersin.org Given that the (35-42) region is a key hydrophobic and aggregation-prone segment within Aβ(1-42), it is expected to play a crucial role in driving this fibrillization process. tandfonline.com

Table 1: Morphological Characteristics of Beta-Amyloid Aggregates Observed by AFM

Aggregate TypeDescriptionTypical Dimensions (for related fragments)
Oligomers Small, spherical or globular aggregates2-10 nm in diameter frontiersin.orgacs.org
Protofibrils Elongated, bead-like or rod-like structures~1.5-5 nm in height, lengths from 50 to over 200 nm uchile.clacs.org
Mature Fibrils Long, unbranched, often twisted fibersHeights of ~4.7 nm, lengths from hundreds of nm to several µm nih.gov

Note: The dimensions provided are based on studies of Aβ(1-42) and Aβ(25-35) and are expected to be indicative for fibrils where the (35-42) sequence is a major component.

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS)

These techniques have also been instrumental in studying the interaction of Aβ peptides with other molecules and their aggregation in different environments. For example, SAXS has been used to model the solution-phase structural dynamics of Aβ(1-42) ensembles and to study the structural alterations in the amyloid precursor protein upon binding to Aβ oligomers. nih.govplos.org

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to investigate the secondary structure of proteins and peptides. The amide I region of the infrared spectrum (approximately 1600-1700 cm⁻¹) is particularly sensitive to the protein backbone conformation. frontiersin.org

The aggregation of beta-amyloid peptides is characterized by a conformational transition from a random coil or α-helical structure to a β-sheet structure. This transition can be monitored by FTIR by observing the changes in the amide I band.

β-sheet structures are associated with strong absorption bands in the range of 1620-1640 cm⁻¹. frontiersin.org

Antiparallel β-sheets can also show a weaker band around 1680-1700 cm⁻¹. frontiersin.org

α-helical structures typically show a band around 1650-1658 cm⁻¹. frontiersin.orgfrontiersin.org

Random coil structures absorb around 1644-1650 cm⁻¹. frontiersin.orgfrontiersin.org

Studies on the Aβ(25-35) fragment, which includes Met³⁵, have shown that it readily forms β-sheet structures, as indicated by a strong amide I band around 1634 cm⁻¹. acs.org Similarly, studies on the full-length Aβ(1-42) peptide show a clear shift to the β-sheet region upon aggregation. Given the high hydrophobicity and β-sheet propensity of the (35-42) sequence, it is expected to be a major contributor to the β-sheet signal observed in aggregated Aβ peptides. tandfonline.com

Table 2: Amide I Band Frequencies and Corresponding Secondary Structures in Amyloid Peptides

Wavenumber (cm⁻¹)Secondary Structure Assignment
1620 - 1640β-Sheet
1680 - 1700Antiparallel β-Sheet (weaker band)
1650 - 1658α-Helix
1644 - 1650Random Coil

Vibrational Microspectroscopy

Vibrational microspectroscopy, which includes both infrared and Raman microspectroscopy, is a label-free technique that measures the vibrations of molecules within a sample, providing chemical and structural information with high spatial resolution. wikipedia.org This method can be applied to tissue samples to identify the presence and distribution of specific molecular components.

In the context of amyloid research, vibrational microspectroscopy is particularly useful for detecting the high content of β-sheet structures that characterize amyloid plaques. wikipedia.org By analyzing the vibrational spectra of brain tissue, researchers can map the location of amyloid deposits and study their structural characteristics in situ. frontiersin.org While this technique has been instrumental in studying amyloid plaques in the context of Alzheimer's disease, specific studies focusing on the vibrational spectra of isolated beta-Amyloid (35-42) aggregates are not widely reported. However, the principles of vibrational spectroscopy indicate that the β-sheet-rich aggregates formed by this fragment would exhibit characteristic vibrational modes that could be detected by these methods.

Computational and In Silico Approaches to Beta-Amyloid (35-42) Structure

Computational methods, particularly molecular dynamics (MD) simulations and molecular modeling, provide powerful tools to investigate the structure, dynamics, and aggregation of amyloid peptides at an atomic level. These approaches complement experimental techniques by offering insights into processes that are difficult to observe directly.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and can reveal pathways of peptide folding, misfolding, and aggregation. tandfonline.com While many MD studies have focused on the full-length Aβ(1-42) peptide, simulations of shorter fragments, including those containing the (35-42) sequence, have provided valuable information.

Simulations of the Aβ(29-42) fragment, for example, have shown that it has a high propensity to form β-hairpin structures, which can act as a nucleus for further aggregation by promoting the formation of intermolecular β-sheets. The C-terminal region, including residues 30-42, has been identified as a potential nucleation site for aggregation due to its high hydrophobicity. researchgate.net MD simulations have also highlighted the importance of specific residues, such as Met35, in initiating hydrophobic interactions that drive the assembly of oligomers. researchgate.net

These computational findings underscore the critical role of the C-terminal region in the early stages of Aβ aggregation. The insights gained from simulations of fragments like Aβ(29-42) are highly relevant to understanding the behavior of the beta-Amyloid (35-42) peptide.

Molecular Modeling of Peptide Interactions

Molecular modeling encompasses a range of computational techniques used to predict and analyze the interactions between molecules. In the context of beta-Amyloid (35-42), modeling can be used to understand how individual peptide monomers interact to form oligomers and fibrils.

The self-assembly of amyloid peptides is driven by a combination of forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. frontiersin.org The (35-42) sequence is dominated by hydrophobic residues, suggesting that hydrophobic interactions are a primary driving force for its aggregation. Molecular modeling can be used to identify key residues and interaction motifs that are critical for the stability of amyloid aggregates. For instance, the C-terminal region containing residues 35-42 is known to be highly prone to aggregation and is crucial for the formation of stable fibrillar structures. tandfonline.com

Computational models have also been used to study the interaction of Aβ peptides with other molecules, such as potential inhibitors of aggregation. By modeling the binding of small molecules to the peptide, researchers can gain insights into the mechanisms of inhibition and design new therapeutic strategies. nih.gov

Cellular and Subcellular Mechanisms of Beta Amyloid 35 42 Action

Interactions with Biological Membranes

The interaction between Aβ peptides and neuronal membranes is considered a critical early event in the cascade leading to neurotoxicity. These interactions are complex, involving initial binding, insertion into the lipid bilayer, and subsequent disruption of membrane integrity.

The initial contact of Aβ peptides with a cell membrane involves adsorption to the surface, followed by implantation into the lipid bilayer. This process is heavily influenced by electrostatic interactions between the peptide and membrane lipids. nih.gov For instance, in membrane regions with a net negative charge, the positively charged amino acid residues within Aβ peptides can facilitate binding, leading to conformational changes that favor the formation of β-sheet structures and subsequent aggregation. nih.gov

The hydrophobic C-terminal region of Aβ is crucial for these interactions. The Aβ(25-35) fragment, which contains a highly hydrophobic sequence, is considered essential for anchoring the full-length Aβ peptide to the cell membrane. mdpi.com This hydrophobic interaction is a key driver for the peptide's insertion and stabilization within the membrane's nonpolar core. mdpi.com The process can be conceptualized in two stages: a surface-mediated aggregation where peptides adsorb onto the membrane, and a direct insertion pathway where monomers or small oligomers implant themselves into the bilayer.

A dominant hypothesis for Aβ-induced toxicity is the "amyloid pore hypothesis," which posits that Aβ oligomers assemble within the membrane to form pore-like structures. pnas.orgmdpi.com These pores or channels disrupt the cell's ionic homeostasis by allowing an unregulated influx of ions, particularly calcium (Ca²+). mdpi.comnih.gov

Several key findings support this mechanism:

Structural Basis: Aβ oligomers can adopt a specific β-barrel structure, which is a common motif for pore-forming proteins. pnas.org These structures can perforate the neuronal membrane, leading to increased permeability. nih.govfrontiersin.org

Fragment Specificity: Studies have shown that specific fragments of Aβ are particularly adept at forming these channels. The central fragment, Aβ(25-35), has been identified as important for membrane perforation and the subsequent increase in intracellular calcium. nih.govbiorxiv.org In contrast, other fragments may contribute more to aggregation without directly forming pores. nih.gov

Consequences of Permeabilization: The formation of these channels leads to membrane leakage, which can cause a depletion of cellular energy, disrupt ion gradients, and ultimately trigger cell death pathways. pnas.orgmdpi.com This unregulated flow of ions is a direct mechanism of cytotoxicity. plos.org

Aβ peptides can significantly alter the physical properties of the cell membrane, notably its fluidity. Research indicates that Aβ fragments generally decrease the fluidity of neuronal membranes. nih.gov This effect is dependent on the peptide's aggregation state; aggregated Aβ has been shown to decrease membrane fluidity in a time- and dose-dependent manner. nih.gov The interaction with membrane lipids exposes hydrophobic regions of the Aβ peptide, which is thought to contribute to this reduction in fluidity. mdpi.com

The lipid composition of the membrane, especially the presence of cholesterol, plays a critical role in mediating these effects.

Cholesterol can influence the partitioning of Aβ peptides into the membrane. In some model systems, Aβ(25-35) was found to intercalate into the lipid bilayer only in the absence of cholesterol, suggesting cholesterol can exclude Aβ monomers. frontiersin.org

Conversely, other studies suggest that Aβ-cholesterol interactions may promote the formation of amyloid pores in cholesterol-rich membrane domains known as lipid rafts. mdpi.comfrontiersin.org

The interplay is complex, as Aβ peptides can also displace cholesterol molecules from the bilayer, further altering the local membrane environment. frontiersin.org These interactions highlight that the biophysical state of the membrane is a key determinant of Aβ aggregation and toxicity. nih.gov

MechanismKey Findings for Aβ Peptides (including related fragments)Primary ConsequenceReference
Adsorption & Implantation Driven by electrostatic and hydrophobic interactions. The Aβ(25-35) region is critical for membrane anchoring.Peptide accumulation at/in the membrane, conformational change to β-sheet. nih.govmdpi.com
Pore Formation Oligomers assemble into β-barrel structures, forming ion-permeable channels. The Aβ(25-35) fragment is a key contributor.Disruption of ion homeostasis, unregulated Ca²+ influx. pnas.orgmdpi.comnih.govplos.org
Membrane Fluidity Aggregated Aβ peptides generally decrease the fluidity of the neuronal membrane lipid bilayer.Altered function of membrane-bound proteins and signaling. nih.govnih.govmdpi.com
Lipid Interaction Complex interactions with cholesterol and anionic lipids can either promote or inhibit Aβ insertion and aggregation.Modulation of Aβ aggregation pathways and toxicity. mdpi.comfrontiersin.orgnih.gov

Pore Formation and Membrane Permeabilization

Synaptic Dysfunction Induced by Beta-Amyloid (35-42)

Synaptic failure is an early and central feature of neurodegenerative conditions linked to Aβ. The peptide disrupts synaptic plasticity, the cellular mechanism underlying learning and memory, and interferes with the fundamental processes of neurotransmission.

Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a reduction in synaptic efficacy, are critical for memory formation. Aβ peptides have been shown to potently disrupt this delicate balance.

Numerous studies have demonstrated that low, subneurotoxic concentrations of Aβ peptides, including the active fragment Aβ(25-35), significantly inhibit the induction of LTP in hippocampal slices. nih.govjneurosci.org This impairment of LTP occurs without affecting basal synaptic transmission, suggesting a specific interference with the molecular machinery of plasticity. nih.gov The effect is considered a primary driver of the cognitive deficits observed before significant neuronal loss occurs. nih.govpnas.org While the inhibition of LTP is a consistent finding, the effect on LTD is more complex, with some studies reporting that Aβ facilitates LTD, thereby promoting synapse weakening. oup.comfrontiersin.org

Aβ peptides interfere with both excitatory and inhibitory neurotransmitter systems, creating a profound imbalance in neuronal network activity.

Glutamate (B1630785) System: The glutamatergic system is a primary target of Aβ. Soluble Aβ oligomers can cause glutamate excitotoxicity by blocking its reuptake from the synaptic cleft. frontiersin.org This leads to the overactivation of glutamate receptors, particularly NMDA receptors (NMDARs). frontiersin.orgfrontiersin.org

Receptor Interaction: Aβ can directly interact with NMDARs, often in a subunit-specific manner, and can also trigger glutamate release from astrocytes via α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs). nih.govpnas.org This leads to excessive activation of extrasynaptic NMDARs, which is strongly linked to synaptic damage. pnas.org

Neurotransmitter Release: The effect on glutamate release can be biphasic. Some studies show that Aβ oligomers initially cause a transient increase in vesicular glutamate storage and release, which is followed by a depletion of the neurotransmitter pool and reduced release upon sustained exposure. pnas.org

Metabotropic Receptors: Aβ also modulates metabotropic glutamate receptors (mGluRs), with evidence showing that Aβ oligomers promote the clustering of mGluR5, a key event in early synaptic failure. mdpi.com

GABA System: The brain's primary inhibitory system, mediated by gamma-aminobutyric acid (GABA), is also significantly remodeled by Aβ.

Tonic Inhibition: Aβ(1-42) has been shown to increase inhibitory GABAergic tonic conductance in the hippocampus, an effect mediated by extrasynaptic GABAA receptors. nih.gov This enhanced tonic inhibition could suppress network activity and contribute to cognitive deficits. nih.gov

Receptor Downregulation: In contrast, other studies report that Aβ weakens synaptic inhibition by promoting the internalization (endocytosis) of postsynaptic GABAA receptors. nih.gov This would reduce the inhibitory control over pyramidal cells, potentially contributing to network hyperexcitability seen in some contexts. nih.govmdpi.com

These divergent findings suggest that Aβ induces a complex and potentially region-specific remodeling of the inhibitory system, fundamentally disrupting the excitatory/inhibitory balance required for proper cognitive function. nih.gov

ProcessEffect of Aβ Peptides (including related fragments)Key Molecular Target(s)Reference
Long-Term Potentiation (LTP) Strongly inhibited at subneurotoxic concentrations.PKA/CREB pathway, Kinase pathways (JNK, Cdk5, p38 MAPK). nih.govjneurosci.orgpnas.org
Long-Term Depression (LTD) Facilitated or enhanced.NMDA and/or mGluR activity. oup.comfrontiersin.orgmdpi.com
Glutamate Neurotransmission Induces glutamate release from astrocytes; blocks glutamate reuptake; alters receptor expression.NMDA Receptors (extrasynaptic), mGluR5, α7nAChRs. frontiersin.orgpnas.orgmdpi.comfrontiersin.org
GABA Neurotransmission Weakens synaptic inhibition via receptor internalization OR increases tonic inhibition.GABA-A Receptors (synaptic and extrasynaptic). nih.govnih.gov

Impact on Synaptic Morphology and Spine Density

Beta-amyloid (Aβ) peptides, particularly in their oligomeric forms, are recognized as potent synaptotoxins. nih.gov Exposure of hippocampal cultures to soluble Aβ results in significant abnormalities in the composition, shape, and number of dendritic spines, which are the primary sites of excitatory synaptic transmission in the brain. nih.govpnas.org

Prolonged exposure to Aβ leads to a notable decrease in spine density and induces abnormal spine morphology, characterized by the formation of long, thin spines. nih.gov This is accompanied by the loss of the cytoskeletal protein drebin, a key player in spine stability. nih.gov Studies have demonstrated that even acute application of Aβ oligomers can decrease the stability of thin, stubby, and mushroom-shaped spines. frontiersin.org Interestingly, some research indicates that acute exposure to Aβ can paradoxically lead to an initial increase in total dendritic spine density, specifically the stubby type, and enhance dendritic complexity. frontiersin.org However, the overarching consensus from chronic exposure models and postmortem studies of Alzheimer's disease (AD) brains is a net loss of synapses, which is the strongest anatomical correlate of cognitive impairment. nih.govnih.gov

The molecular underpinnings of Aβ-induced spine loss are complex. Electron microscopy has revealed that oligomeric Aβ can be found within the synaptic compartment and bound to the extracellular surface of spines, suggesting a direct interaction that could lead to spine collapse. nih.gov The removal of AMPA receptors from synapses is considered a critical initial step in Aβ-driven synaptotoxicity. pnas.org

Table 1: Effects of Beta-Amyloid on Dendritic Spine Dynamics

Spine TypeEffect of Acute Aβ ExposureEffect of Chronic Aβ Exposure
Thin Decreased stability frontiersin.orgFormation of long, thin spines nih.gov
Stubby Increased density frontiersin.orgChanges from mushroom to stubby frontiersin.org
Mushroom Decreased stability frontiersin.org---
Total Density Initial increase frontiersin.orgSignificant decrease nih.govnih.gov

Role of Intracellular Trafficking in Synaptic Impairment

The proper functioning of synapses relies heavily on the efficient intracellular transport of essential components, including organelles like mitochondria and various protein complexes. Aβ has been shown to disrupt this critical process, contributing significantly to synaptic impairment.

Aβ can interfere with microtubule-based axonal transport, a process vital for delivering synaptic vesicles, mitochondria, and other crucial cargo to and from the synapse. biorxiv.orgfrontiersin.org Specifically, Aβ has been shown to impair the axonal transport of mitochondria, which are essential for meeting the high energy demands of synaptic transmission and for buffering synaptic calcium. frontiersin.orgfrontiersin.org This disruption can lead to a "starvation" of the synapse, ATP depletion, and ultimately, neurodegeneration. frontiersin.org

Furthermore, Aβ oligomers have been found to directly interact with components of the transport machinery. For instance, soluble Aβ can associate with amphisomes in the distal axons and interact with the dynein intermediate chain (DIC). elifesciences.org This interaction disrupts the coupling between dynein and its adaptor protein, Snapin, which is essential for the retrograde transport of autophagic vacuoles and late endosomes. elifesciences.orgjci.org This impairment of axonal autophagosome transport contributes to autophagic stress within neurons. elifesciences.org The disruption of the transport of APP itself can also promote the local release of Aβ, creating a detrimental feedback loop that exacerbates transport defects. frontiersin.org

Mitochondrial Dysfunction and Bioenergetic Impairment

Mitochondria are central to neuronal health, and their dysfunction is a prominent feature of Aβ-induced neurotoxicity. frontiersin.orgnih.gov Aβ peptides can interfere with multiple aspects of mitochondrial function, leading to a cascade of detrimental events.

Interference with Electron Transport Chain and Oxidative Phosphorylation

Aβ has been shown to directly impact the mitochondrial electron transport chain (ETC) and oxidative phosphorylation (OXPHOS), the primary processes for ATP production. Studies on isolated mitochondria and in various cellular and animal models have revealed that Aβ can inhibit the activity of several ETC complexes. nih.govnih.gov Specifically, a significant decrease in the activity of Complex III (succinate-cytochrome c reductase) and Complex IV (cytochrome c oxidase or COX) has been observed following Aβ accumulation within mitochondria. nih.govportlandpress.com This inhibition of the ETC leads to reduced ATP production and an increase in the production of reactive oxygen species (ROS), as electrons leak from the compromised chain and react with molecular oxygen. nih.govnih.gov The resulting oxidative stress further damages mitochondrial components, including lipids and proteins, creating a vicious cycle of dysfunction. nih.gov

Impairment of Mitochondrial Dynamics (Fission and Fusion)

Mitochondria are dynamic organelles that constantly undergo fission (division) and fusion (merging) to maintain their health and function. Aβ disrupts this delicate balance, pushing it towards excessive fission. frontiersin.orgoatext.com This leads to mitochondrial fragmentation, resulting in a population of smaller, less efficient mitochondria. oncotarget.compnas.org

Studies have shown that Aβ exposure leads to an upregulation of fission proteins like dynamin-related protein 1 (Drp1) and Fis1, and a downregulation of fusion proteins such as mitofusins (Mfn1 and Mfn2) and optic atrophy 1 (OPA1). pnas.orgsemanticscholar.orgnih.gov This imbalance is a significant contributor to mitochondrial dysfunction and has been observed in neurons from Alzheimer's disease patients. semanticscholar.org Excessive mitochondrial fission is correlated with increased ROS production and is considered an early event in the pathogenesis of the disease. semanticscholar.org

Table 2: Aβ-Induced Changes in Mitochondrial Dynamics Proteins

ProteinFunctionEffect of Aβ ExposureReference
Drp1 FissionUpregulated pnas.orgsemanticscholar.orgnih.gov
Fis1 FissionUpregulated pnas.org
Mfn1/Mfn2 FusionDownregulated semanticscholar.orgnih.gov
OPA1 FusionDownregulated pnas.orgsemanticscholar.orgnih.gov

Accumulation within Mitochondrial Matrix

A critical aspect of Aβ's mitochondrial toxicity is its ability to enter and accumulate within the organelle. nih.govmdpi.com While Aβ is generated outside the mitochondria, it can be imported through the translocase of the outer membrane (TOM) complex, the primary gateway for proteins entering the mitochondria. pnas.org Once inside, Aβ has been found to localize to the mitochondrial cristae and the inner mitochondrial membrane. frontiersin.orgpnas.org Subfractionation studies have confirmed that Aβ is more abundant in the mitoplasts (inner membrane plus matrix) compared to the outer membrane. mdpi.com This intramitochondrial accumulation provides a direct physical link between Aβ and the observed mitochondrial dysfunction. nih.govmdpi.com The presence of Aβ within the mitochondrial matrix allows for direct interaction with mitochondrial components, leading to the impairments discussed below.

Interaction with Mitochondrial Proteins (e.g., ABAD)

Once inside the mitochondria, Aβ can interact with various mitochondrial proteins, further exacerbating its toxic effects. nih.gov One of the most well-characterized interactions is with Aβ-binding alcohol dehydrogenase (ABAD), an enzyme located in the mitochondrial matrix. nih.govportlandpress.com The binding of Aβ to ABAD inhibits its normal function and promotes mitochondrial dysfunction, leading to increased ROS production and decreased ATP levels. semanticscholar.orgactanaturae.ru This interaction has been shown to be a key contributor to Aβ-mediated neuronal damage. nih.govijbs.com

Beyond ABAD, Aβ has been found to interact with other mitochondrial proteins, including subunits of the electron transport chain complexes and cyclophilin D, a component of the mitochondrial permeability transition pore. frontiersin.orgactanaturae.ru These interactions collectively contribute to the multifaceted mitochondrial dysfunction observed in the presence of beta-amyloid (35-42).

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Beta-amyloid (35-42) is implicated in the generation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. This oxidative stress can lead to cellular damage. The interaction of beta-amyloid (35-42) with cellular components can trigger a cascade of events that result in the production of ROS, contributing to neuronal injury.

The methionine residue at position 35 (Met-35) of the beta-amyloid peptide is crucial to its redox activity. This specific amino acid can act as a one-electron donor, a process that can lead to the formation of a sulfur radical cation. This reactivity is believed to be a key factor in the peptide's ability to induce oxidative stress. The redox cycling of the sulfur atom in Met-35 can contribute to the generation of ROS, thereby implicating this residue directly in the neurotoxic effects attributed to the beta-amyloid peptide.

Beta-amyloid peptides, including the (35-42) fragment, have the ability to bind to transition metals such as copper and zinc. arigobio.comarigobio.com This interaction can lead to a state of metal ion dyshomeostasis, where the normal balance and cellular trafficking of these essential metals are disrupted. The chelation of these metals by the peptide can create a catalytically active complex. For instance, beta-amyloid can reduce Cu(II) to Cu(I). arigobio.comarigobio.com This reduced form of copper can then react with molecular oxygen to produce superoxide (B77818) radicals, a primary type of ROS. This metal-catalyzed production of ROS is a significant contributor to the oxidative stress observed in the presence of beta-amyloid peptides.

Metal Ion Dyshomeostasis and ROS Production (e.g., Copper, Zinc)

Neuroinflammation and Glial Cell Activation

In addition to inducing oxidative stress, beta-amyloid (35-42) is a potent trigger of neuroinflammatory responses. This involves the activation of glial cells, the primary immune cells of the central nervous system.

Beta-amyloid (35-42) can directly activate microglia and astrocytes, two types of glial cells that play critical roles in brain homeostasis and immune defense. Upon exposure to this peptide fragment, these cells can transition into a reactive state. This activation is a key event in the initiation of the inflammatory cascade within the brain.

Once activated, microglia and astrocytes release a variety of pro-inflammatory mediators, including cytokines and chemokines. Cytokines are signaling proteins that mediate and regulate immunity and inflammation, while chemokines are a specific type of cytokine that directs the migration of immune cells. The release of these molecules in response to beta-amyloid (35-42) can perpetuate the inflammatory cycle, attracting more immune cells to the site and amplifying the inflammatory response. This sustained neuroinflammation can contribute to neuronal dysfunction and death.

Modulation of Immune Pathways (e.g., NF-κB, Dectin-1-Syk)

The neuroinflammatory response is a critical component of neurodegenerative disease pathogenesis, and beta-amyloid peptides are known to be potent activators of these pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Aβ peptides, including fragments like Aβ (25-35) which shares properties with Aβ (35-42), have been shown to induce toxicity in neurons through mechanisms that involve increased NF-κB signaling. iu.edu This activation is not limited to neurons; in glial cells like microglia and astrocytes, Aβ can stimulate NF-κB, leading to the release of pro-inflammatory cytokines and contributing to a state of chronic inflammation. iu.edunih.gov The activation of NF-κB can create a detrimental feedback loop, as it can upregulate the expression of β-secretase (BACE1), the enzyme that initiates the production of Aβ from the amyloid precursor protein (APP). iu.edu Furthermore, Aβ can interact with receptors such as the Receptor for Advanced Glycation Endproducts (RAGE), which in turn activates NF-κB and other pro-inflammatory pathways, perpetuating a cycle of neuroinflammation and neurotoxicity. mdpi.com

Another key immune pathway modulated by beta-amyloid involves Dectin-1 and the downstream spleen tyrosine kinase (Syk) . Research has demonstrated that Aβ can directly bind to the pattern recognition receptor Dectin-1 on microglia. nih.govnih.gov This interaction triggers the dimerization of Dectin-1 and initiates the downstream Syk/NF-κB signaling cascade. nih.govnih.gov The activation of this pathway leads to the production and release of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are hallmarks of the neuroinflammation seen in neurodegenerative diseases. nih.govijbs.com Studies using mouse models have shown that the absence of Dectin-1 reduces Aβ-induced microglial activation and subsequent inflammatory responses. nih.govnih.gov

PathwayInteracting Aβ SpeciesCellular TargetDownstream EffectReference
NF-κBAβ (25-35), Aβ oligomersNeurons, Microglia, AstrocytesIncreased pro-inflammatory cytokine release, Upregulation of BACE1 iu.edunih.gov
Dectin-1-SykMicrogliaDectin-1 dimerization, Syk activation, Pro-inflammatory cytokine production nih.govnih.gov

Calcium Dyshomeostasis

The disruption of calcium homeostasis is a well-established consequence of beta-amyloid activity and a significant contributor to neuronal dysfunction.

Beta-amyloid peptides, including fragments like Aβ (25-35), can directly impact intracellular calcium concentrations. mdpi.com These peptides can form pores in cellular membranes, creating channels that allow for the influx of calcium ions from the extracellular space. mdpi.comnih.gov This leads to an elevation of basal intracellular calcium levels. Furthermore, Aβ can induce the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER). mdpi.comnih.gov This dual action of promoting calcium entry and release from internal stores results in a significant and often sustained increase in cytosolic calcium. mdpi.comfrontiersin.org This overload of intracellular calcium is a key factor in the neurotoxicity associated with beta-amyloid. dovepress.com

The disruption of calcium levels by beta-amyloid has profound effects on the signaling pathways that normally maintain calcium homeostasis. Aβ can affect the function of various calcium channels and pumps. For instance, it has been shown to activate L- and T-type voltage-gated calcium channels, further contributing to calcium influx. frontiersin.org The peptide can also impact the function of ion-motive ATPases through oxidative damage to the cell membrane, impairing the cell's ability to extrude excess calcium.

Within the cell, Aβ oligomers can interact with regulators of ER calcium release, such as ryanodine (B192298) receptors (RyRs) and inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs), leading to an exaggerated release of calcium from the ER. mdpi.comnih.gov This sustained release contributes to ER stress and can trigger apoptotic pathways. nih.gov The dysregulation of these fundamental calcium signaling pathways is a critical mechanism through which beta-amyloid exerts its toxic effects on neurons. nih.gov

MechanismEffect on CalciumAβ Species InvolvedKey Signaling MoleculesReference
Pore FormationIncreased Ca2+ influxAβ aggregatesN/A mdpi.comnih.gov
ER Calcium ReleaseIncreased cytosolic Ca2+Aβ oligomersRyanodine Receptors (RyRs), IP3 Receptors (IP3Rs) mdpi.comnih.gov
Channel ActivationIncreased Ca2+ influxAβ (25-35)L- and T-type Ca2+ channels frontiersin.org
ATPase ImpairmentDecreased Ca2+ extrusionAggregated AβIon-motive ATPases

Altered Intracellular Calcium Levels

Interaction with Other Pathogenic Proteins (e.g., Tau Protein)

The pathology of many neurodegenerative diseases is characterized by the presence of more than one type of protein aggregate. The interaction between beta-amyloid and the tau protein is a central feature of Alzheimer's disease.

There is significant evidence for a synergistic interaction between beta-amyloid and tau, where the toxicity of each is enhanced by the presence of the other. nih.govresearchgate.net Aβ aggregates can promote the aggregation of tau, and in turn, the presence of tau can mediate the neurotoxic effects of Aβ. nih.govnih.gov This cross-talk is thought to occur through several mechanisms. One hypothesis is that Aβ can facilitate the "cross-seeding" of tau, where Aβ aggregates act as a template, promoting the misfolding and aggregation of tau. mdpi.comacs.org Studies have shown that the hydrophobic C-terminal region of Aβ, which includes the 35-42 sequence, is critical for binding to tau. explorationpub.com This interaction can lead to the formation of soluble Aβ-tau complexes that may be precursors to the insoluble aggregates found in diseased brains. explorationpub.com Furthermore, Aβ and tau can co-localize within neurons and at synapses, suggesting a direct physical interaction that contributes to synaptic dysfunction. mdpi.com

A key aspect of the Aβ-tau interaction is the ability of beta-amyloid to induce the hyperphosphorylation of tau. nih.govijbs.com Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs). nih.gov Aβ oligomers can activate several protein kinases that are known to phosphorylate tau, including glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (Cdk5). nih.govpnas.org The activation of these kinases by Aβ leads to the phosphorylation of tau at multiple sites, a hallmark of Alzheimer's disease pathology. pnas.org For example, the accumulation of certain lipid messengers induced by Aβ can trigger Cdk5-mediated tau hyperphosphorylation. pnas.org This Aβ-driven modification of tau is a critical step in the neurodegenerative cascade, linking the two primary pathological proteins. nih.govnih.gov

InteractionMechanismKey MoleculesOutcomeReference
Cross-TalkCross-seeding of tau by AβAβ (35-42), TauFormation of Aβ-tau complexes, enhanced aggregation mdpi.comacs.orgexplorationpub.com
Synergistic ToxicityMutual enhancement of toxicityAβ, TauIncreased neurotoxicity, synaptic dysfunction nih.govresearchgate.netnih.gov
Tau HyperphosphorylationActivation of protein kinasesAβ oligomers, GSK-3β, Cdk5Detachment from microtubules, formation of NFTs nih.govpnas.org

Experimental Models for Studying Beta Amyloid 35 42

In Vitro Cellular Models

In vitro models provide a controlled environment to study the specific effects of Aβ fragments on cellular function and viability. These systems allow for detailed mechanistic studies that are often not feasible in vivo.

Primary Neuronal Cultures

Primary neuronal cultures, derived directly from the brain tissue of embryonic or neonatal rodents (e.g., rats, mice), offer a model system that more closely resembles the in vivo environment than immortalized cell lines. nih.gov These cultures establish functional synaptic connections and exhibit differentiated neuronal morphologies. nih.gov They are considered an excellent model for studying the specific mechanisms of Aβ-induced neurodegeneration. nih.gov

Researchers have used primary hippocampal and cortical neurons to demonstrate that exposure to aggregated Aβ peptides, such as Aβ(25-35) and Aβ(1-42), leads to neurite degeneration, pyknotic nuclei (a hallmark of apoptosis), and ultimately, cell death. nih.govpnas.org These cultures have been instrumental in showing that Aβ toxicity can be dependent on the developmental stage of the neurons and can involve the abnormal phosphorylation of microtubule-associated proteins like tau. nih.gov The specificity of the toxic effects is confirmed by using control peptides with a scrambled or reverse sequence, which typically fail to induce neuronal death. pnas.org

2D versus 3D Cell Culture Systems

The traditional method for cell culture involves growing cells in a monolayer on a flat plastic surface, known as a two-dimensional (2D) system. While foundational, 2D cultures have limitations in modeling diseases like Alzheimer's. A key issue is that secreted proteins, including Aβ, diffuse freely into the large volume of culture medium, preventing the localized accumulation that occurs in the brain. nih.gov

Three-dimensional (3D) cell culture systems have emerged as a superior alternative, better recapitulating the complex architecture and restrictive environment of the brain. nih.gov In 3D models, cells are often grown within a scaffold, such as a Matrigel-based matrix, which mimics the extracellular matrix of brain tissue. nih.gov This confined environment promotes cell-cell and cell-matrix interactions and allows for the accumulation of secreted Aβ. nih.gov

The advantages of 3D cultures for Aβ research are significant:

Enhanced Aβ Aggregation: 3D systems promote the aggregation of Aβ into the plaques characteristic of Alzheimer's disease, a phenomenon rarely seen in 2D cultures. nih.gov

Recapitulation of Tau Pathology: Critically, 3D human neural cell culture models have successfully demonstrated that Aβ accumulation can drive the hyperphosphorylation of tau and the formation of neurofibrillary tangle-like structures, a key pathological cascade that is not fully replicated in many animal models or 2D cultures.

Physiological Relevance: Cells grown in 3D exhibit gene and protein expression profiles that more closely resemble those of cells in vivo.

Studies comparing astrocyte responses to Aβ(25-35) in 2D and 3D cultures found that 3D cultures showed a more realistic and pronounced response to the toxic peptide.

Induced Pluripotent Stem Cell (iPSC)-Derived Models

The development of induced pluripotent stem cell (iPSC) technology has revolutionized disease modeling. iPSCs can be generated from somatic cells (e.g., skin or blood cells) from patients with Alzheimer's disease or healthy individuals. These stem cells can then be differentiated into various brain cell types, including cortical neurons, astrocytes, and microglia, providing a human-specific and patient-specific model system. frontiersin.orgnih.gov

iPSC-derived neurons have been used to model key aspects of Alzheimer's pathology. frontiersin.org Studies using neurons derived from iPSCs with familial Alzheimer's disease mutations show increased production of Aβ and a higher Aβ42/Aβ40 ratio. nih.gov Importantly, these models are also used to study the effects of externally applied Aβ fragments. For instance, human iPSC-derived neurons respond to treatment with Aβ(25-35) and Aβ(1-42) oligomers with signs of neurodegeneration, such as neurite retraction and apoptosis. frontiersin.orgnih.gov A study using iPSC-derived cortical neurons from a healthy individual established that treatment with Aβ(25-35) could induce neurodegeneration, and this model was used to investigate the role of the protein clusterin in mediating this toxicity. frontiersin.org

Model SystemSourceAβ Fragment(s) UsedKey FindingsReference
iPSC-derived Cortical NeuronsHealthy Adult MaleAβ(25-35), Aβ(1-42)Aβ treatment caused dose-dependent neurite degeneration. CLU knockout neurons were protected from Aβ-induced toxicity. frontiersin.org
iPSC-derived Cortical NeuronsEarly Symptomatic AD PatientsAβ(25-35), Aβ(1-42)Treatment with Aβ oligomers induced synapse loss. The degree of vulnerability correlated with the donor's clinical characteristics. nih.gov
Mouse Embryonic Stem Cell-derived NeuronsTransgenic 46C Mouse ESCsAβ(25-35), Aβ(1-42)Aβ peptides induced intracellular ROS production with limited impact on cell viability, creating a model of oxidative stress. bjbms.orgbjbms.org

In Vivo Animal Models

In vivo models are indispensable for studying the systemic effects of Aβ peptides and the complex interactions between different cell types in a living organism. They are crucial for evaluating behavioral deficits and the efficacy of potential therapies in a whole-animal context.

Transgenic Mouse Models

Transgenic mouse models are the most widely used in vivo systems for Alzheimer's disease research. These models typically involve the overexpression of human genes with mutations known to cause familial Alzheimer's disease, such as the amyloid precursor protein (APP) and presenilin (PSEN1, PSEN2) genes. nih.govpnas.org While these models are designed to study the consequences of the overproduction of full-length Aβ peptides, they are the primary tool for investigating amyloid-driven pathology in vivo.

These models successfully replicate many key features of Alzheimer's disease, including:

Aβ Plaque Deposition: The progressive accumulation of Aβ in the brain parenchyma and vasculature. nih.gov

Gliosis: The activation of microglia and astrocytes around plaque deposits. nih.gov

Cognitive Deficits: Age-dependent impairments in learning and memory.

While no transgenic models are specifically designed to study the Aβ(35-42) fragment, the general amyloid pathology they develop provides the context in which the effects of all Aβ fragments, including shorter C-terminal species, can be inferred. The interaction of various Aβ species within these plaques is a key area of investigation. For example, some models like the APP23 and Tg2576 mice are known to contain a variety of Aβ monomers (including Aβ1-40 and 1-42) in their amyloid deposits. nih.gov The development of newer "knock-in" models aims to express mutated APP at physiological levels, avoiding artifacts associated with over-expression and providing a more refined system to study Aβ pathology.

Direct Peptide Administration Models (e.g., Intracerebroventricular Infusion of Aβ25-35, Aβ1-42)

Direct administration of beta-amyloid (Aβ) peptides into the brains of laboratory animals, typically rodents, is a widely utilized experimental approach to model certain aspects of Alzheimer's disease (AD) pathology. sdbonline.orgnih.gov This method, most commonly involving intracerebroventricular (ICV) infusion, allows for the acute study of Aβ-induced toxicity and the resulting pathophysiological cascade in a time-controlled manner. sdbonline.org The primary advantage of these models is the ability to bypass the long developmental phase of amyloid pathology seen in transgenic models and to directly investigate the consequences of high concentrations of specific Aβ fragments, such as Aβ25-35 and Aβ1-42. sdbonline.orgtandfonline.com

The Aβ25-35 fragment, representing the neurotoxic core of the full-length peptide, is frequently used to induce AD-like pathologies. mdpi.comnih.gov Studies have shown that a single ICV infusion of pre-aggregated Aβ25-35 in rats leads to both acute and prolonged, time- and region-dependent alterations in brain biochemistry and function. mdpi.comjove.com For instance, research has demonstrated significant changes in the metabolism of L-arginine in the hippocampus and prefrontal cortex at various time points post-infusion, suggesting its involvement in Aβ-mediated neurodegeneration. mdpi.comjove.com These models have been instrumental in linking Aβ toxicity to cognitive deficits, oxidative stress, neuroinflammation, and modifications in endogenous amyloid precursor protein (APP) processing. biorxiv.orgnih.gov

Similarly, the ICV administration of the full-length Aβ1-42 peptide, which is more prone to aggregation and considered a key pathogenic species in AD, is used to replicate cerebral amyloidosis and its downstream effects. frontiersin.orgfrontiersin.orgnih.gov These models have been crucial in demonstrating the link between Aβ1-42 accumulation and increased oxidative stress markers, such as malondialdehyde (MDA), as well as the activation of apoptotic pathways, evidenced by increased caspase-3 activity in brain regions like the hippocampus and temporal cortex. frontiersin.org Furthermore, studies using Aβ1-42 infusion have revealed significant alterations in neurotransmitter systems, including decreased levels of serotonin (B10506) and changes in glutamate (B1630785) levels, which correlate with observed cognitive and olfactory dysfunctions. frontiersin.org

While these direct administration models offer a rapid means to study Aβ toxicity, it is acknowledged that the peptide concentrations used are often much higher than those found in human AD brains and that the acute administration may not fully replicate the chronic, progressive nature of the disease. sdbonline.org Nevertheless, they remain invaluable tools for dissecting specific mechanisms of Aβ-induced neurotoxicity and for the preclinical evaluation of potential therapeutic agents. nih.gov

Model SystemAβ Peptide AdministeredKey Research Findings
Rat Aβ25-35 (ICV Infusion)Altered L-arginine metabolism in the hippocampus and prefrontal cortex. mdpi.comjove.com
Induced short- and long-term memory impairments. biorxiv.org
Increased cerebral oxidative stress and neuroinflammation. biorxiv.org
Caused a rapid glial activation and acetylcholine (B1216132) homeostasis perturbation. biorxiv.org
Mouse Aβ25-35 (ICV Injection)Increased immunoreactivity of Aβ and phosphorylated-tau. tandfonline.com
Enhanced microglial activation. tandfonline.com
Resulted in significant spatial learning and memory deficits. tandfonline.com
Rat Aβ1-42 (ICV Injection)Increased caspase-3 activity in the hippocampus and temporal cortex. frontiersin.org
Elevated lipid peroxidation (MDA levels) in the temporal and parietal cortex. frontiersin.org
Modified temporal patterns of cognitive performance and oxidative stress parameters. nih.govmdpi.com
Mouse Aβ1-42 (ICV Injection)Induced olfactory dysfunction. frontiersin.org
Decreased serotonin levels in the hippocampus and olfactory bulb. frontiersin.org
Increased reactive oxygen species (ROS) levels in the olfactory bulb and hippocampus. frontiersin.org

Invertebrate Models (e.g., C. elegans, D. melanogaster)

Invertebrate organisms, particularly the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, have emerged as powerful and efficient models for studying the fundamental mechanisms of beta-amyloid (Aβ) toxicity. nih.govmdpi.com Their short lifespans, well-characterized genetics, and the availability of sophisticated genetic tools allow for rapid, large-scale screening and investigation into the molecular pathways underlying Aβ-induced pathology. nih.govnih.gov

In C. elegans, Aβ toxicity is typically modeled by expressing the human Aβ1-42 peptide in specific tissues. mdpi.com A widely used model involves the expression of Aβ1-42 in the body wall muscle cells, which leads to the progressive accumulation and aggregation of the peptide, resulting in a clear, age-dependent paralysis phenotype. jove.comnih.gov This easily quantifiable outcome serves as a robust readout for Aβ toxicity. jove.com Researchers utilize this paralysis assay to screen for genetic and pharmacological modulators that can either enhance or suppress Aβ-induced pathology. nih.govnih.gov Studies using these models have demonstrated that Aβ accumulation leads to increased oxidative stress and that interventions targeting proteostasis, such as enhancing proteasomal degradation or autophagy, can alleviate the paralysis phenotype. nih.govmdpi.com Another model expresses Aβ1-42 pan-neuronally, leading to deficits in behaviors like chemotaxis and learning. mdpi.com

Drosophila melanogaster has also been extensively used to model Aβ pathology. Expressing human Aβ peptides, particularly Aβ1-42, in the fly's nervous system recapitulates several key features of Alzheimer's disease, including the formation of amyloid deposits, progressive neurodegeneration, learning and memory deficits, and a shortened lifespan. tandfonline.comnih.gov The fly eye, with its highly organized structure, is often used as a system to study Aβ-induced neurodegeneration, where the expression of Aβ leads to a visible "rough eye" phenotype due to photoreceptor neuron loss. nih.gov These models have been instrumental in dissecting the differential toxicity of various Aβ species, confirming that Aβ1-42 is significantly more toxic than Aβ1-40. nih.govdiva-portal.org Furthermore, Drosophila models have been used to demonstrate that Aβ can induce tau hyperphosphorylation and that co-expression of both peptides can lead to synergistic toxic effects. sdbonline.orgmdpi.com

Model OrganismExpressed Peptide/MethodKey Phenotypes and Research Findings
Caenorhabditis elegans Human Aβ1-42 (in muscle cells, e.g., CL4176, CL2006 strains)Age-progressive, temperature-inducible paralysis due to Aβ aggregation. jove.comfrontiersin.orgfrontiersin.org
Aβ deposition and formation of toxic oligomers. mdpi.comfrontiersin.org
Used to screen for compounds that delay paralysis and reduce Aβ toxicity. mdpi.complos.org
Links Aβ toxicity to oxidative stress and impaired proteostasis. nih.govmdpi.com
Human Aβ1-42 (in neuronal cells, e.g., CL2355 strain)Deficits in chemotaxis, learning, and hypersensitivity to serotonin. mdpi.com
Drosophila melanogaster Human Aβ1-42 (pan-neuronal expression)Age-dependent learning and memory defects. nih.govnih.gov
Progressive neurodegeneration, including neuronal loss and vacuole formation in the brain. nih.govnih.gov
Formation of amyloid plaques/deposits. nih.gov
Shortened lifespan and locomotor (climbing) deficits. sdbonline.orgtandfonline.com
Human Aβ43Highly toxic, leading to loss of photoreceptor neurons and reduced lifespan. sdbonline.org
Human Aβ1-42 and human Tau (co-expression)Aβ induces tau hyperphosphorylation and enhances tau-induced toxicity. sdbonline.orgmdpi.com

Research Methodologies for Analysis and Detection of Beta Amyloid 35 42

Biochemical Assays for Peptide Quantification and Aggregation State

Biochemical assays are fundamental in determining the concentration and aggregation status of Aβ(35-42). These methods provide quantitative data on the peptide's presence and its propensity to form larger assemblies, which is a key pathological feature.

Quantification of Aβ peptides in biological samples like plasma and cerebrospinal fluid is often achieved through techniques such as enzyme-linked immunosorbent assay (ELISA) and mass spectrometry. nih.govoup.com These assays can be highly sensitive, capable of detecting picogram per milliliter (pg/mL) levels of the peptide. thermofisher.comcloud-clone.com For instance, a chemiluminescence-based sandwich ELISA has been developed with a detection range of 0.25 to 500 pg/ml, demonstrating the high sensitivity required for plasma samples. nih.gov

The aggregation state of Aβ peptides is a critical parameter, and various assays are used to monitor this process. The Thioflavin T (ThT) binding assay is a widely used method to detect the formation of amyloid fibrils. jneurosci.orgacs.org ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates. acs.org Electron microscopy and atomic force microscopy are also employed to visualize the morphology of Aβ aggregates, confirming the presence of non-fibrillar or fibrillar structures. wikipedia.orgnih.gov

Table 1: Aggregation State Analysis of Beta-Amyloid Fragments

Peptide FragmentAggregation State (as determined by Thioflavin T assay and Electron Microscopy)Reference
Aβ(1-42)Readily forms stable fibrillar aggregates. jneurosci.org
Aβ(1-40)Does not readily form stable fibrillar aggregates under the same conditions as Aβ(1-42). jneurosci.org
Aβ(25-35)Forms aggregates. jneurosci.org
Aβ(35-42)Forms non-fibrillar aggregates. nih.gov

Immunological Techniques (e.g., Western Blot, ELISA, Immunohistochemistry)

Immunological techniques are indispensable for the specific detection and localization of Aβ(35-42) in various biological samples. These methods rely on the high specificity of antibodies that recognize specific epitopes on the Aβ peptide.

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method widely used to measure the concentration of Aβ peptides in fluids such as cerebrospinal fluid and plasma. nih.govfrontiersin.org Sandwich ELISAs, which utilize a pair of antibodies that bind to different parts of the peptide, offer high specificity and sensitivity. nih.gov Kits are commercially available that can distinguish between different Aβ isoforms, such as Aβ(1-40) and Aβ(1-42). thermofisher.comsigmaaldrich.cn

Western Blotting is used to detect Aβ peptides in tissue homogenates and other protein mixtures after separation by gel electrophoresis. This technique can provide information on the approximate molecular weight of the detected peptide and can be used to identify different Aβ species. thermofisher.comsigmaaldrich.comthermofisher.com

Immunohistochemistry (IHC) allows for the visualization of Aβ peptides within tissue sections, providing crucial information about their localization. thermofisher.combiosensis.com This technique is instrumental in identifying the distribution of amyloid plaques in brain tissue, for example, whether they are primarily located in the vasculature or within the brain parenchyma. wikipedia.org

Table 2: Immunological Detection of Beta-Amyloid

TechniquePrimary ApplicationInformation ObtainedReference
ELISAQuantification of Aβ in fluid samples (e.g., plasma, CSF).Concentration of specific Aβ isoforms. nih.govnih.govfrontiersin.org
Western BlotDetection of Aβ in protein mixtures (e.g., tissue homogenates).Molecular weight and relative abundance of Aβ species. thermofisher.comsigmaaldrich.comthermofisher.com
ImmunohistochemistryLocalization of Aβ in tissue sections.Spatial distribution of Aβ deposits (e.g., plaques). wikipedia.orgthermofisher.combiosensis.com

Biophysical Techniques for Structural and Interaction Studies

Biophysical techniques are essential for elucidating the three-dimensional structure of Aβ(35-42) and its interactions with other molecules. This information is critical for understanding the mechanisms of aggregation and toxicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for studying the structure and dynamics of peptides in solution. nih.govnih.gov NMR studies have shown that Aβ peptides can be intrinsically unstructured in solution but can adopt more ordered conformations, such as β-sheets, upon aggregation. wikipedia.orgacs.org For instance, NMR has been used to demonstrate that the oxidation state of Methionine-35 in Aβ(1-42) affects its aggregation propensity. acs.orgcase.edu

X-ray Crystallography can provide atomic-level resolution of the three-dimensional structure of peptides, although it requires the formation of well-ordered crystals, which can be challenging for aggregation-prone peptides like Aβ. nih.govacs.org However, studies on shorter fragments of Aβ have yielded valuable insights into the "steric zipper" structure that forms the spine of amyloid fibrils. nih.gov

Circular Dichroism (CD) Spectroscopy is used to investigate the secondary structure of peptides. nih.gov CD spectra can reveal the proportion of α-helix, β-sheet, and random coil conformations in a peptide sample. nih.gov This technique is particularly useful for monitoring conformational changes during the aggregation process, such as the transition from a random coil to a β-sheet-rich structure. acs.org

Table 3: Biophysical Characterization of Beta-Amyloid Structure

TechniquePrimary ApplicationKey Findings for Aβ PeptidesReference
NMR SpectroscopyDetermining 3D structure and dynamics in solution.Aβ is often intrinsically unstructured but can form β-sheet structures upon aggregation. The oxidation state of Met35 influences aggregation. wikipedia.orgnih.govacs.org
X-ray CrystallographyDetermining atomic-resolution 3D structure in a crystalline state.Revealed the "steric zipper" structure in amyloid-like fibrils formed by Aβ fragments. acs.orgnih.gov
Circular DichroismAnalyzing secondary structure (α-helix, β-sheet, random coil).Monitors the conformational transition from random coil to β-sheet during aggregation. acs.orgnih.gov

Cellular and Molecular Assays for Functional Outcomes

To understand the physiological and pathological consequences of Aβ(35-42), a range of cellular and molecular assays are employed to measure its effects on neuronal function.

Synaptic Activity Measurements (e.g., Electrophysiology)

Electrophysiological techniques are used to directly measure the impact of Aβ peptides on synaptic activity and plasticity, which are cellular correlates of learning and memory. Aβ has been shown to disrupt synaptic function, with high concentrations impairing long-term potentiation (LTP), a form of synaptic plasticity. nih.govnih.gov Conversely, some studies suggest that low, physiological concentrations of Aβ may be necessary for normal synaptic plasticity. nih.gov Electrophysiological recordings from brain slices or cultured neurons allow researchers to assess how Aβ(35-42) affects parameters such as the frequency and amplitude of synaptic currents and the induction and maintenance of LTP. frontiersin.org

Oxidative Stress Markers

Aβ peptides are strongly linked to the induction of oxidative stress in neurons. researchgate.netnih.gov Assays for oxidative stress markers are therefore crucial for investigating the mechanisms of Aβ-induced neurotoxicity. These markers include:

Protein Carbonyls and 3-Nitrotyrosine: Increased levels of these markers indicate oxidative damage to proteins. nih.gov

Lipid Peroxidation Products: The presence of compounds like 4-hydroxynonenal (B163490) (HNE) signifies oxidative damage to lipids in cell membranes. frontiersin.org

Reactive Oxygen Species (ROS): Fluorescent probes are used to measure the intracellular production of ROS, which are highly reactive molecules that can damage cellular components. plos.orgmdpi.com

Studies have highlighted the critical role of the methionine residue at position 35 (Met35) of Aβ in mediating oxidative stress. researchgate.netnih.govnih.gov

Table 4: Markers of Beta-Amyloid Induced Oxidative Stress

MarkerType of DamageSignificanceReference
Protein CarbonylsProtein OxidationIndicates oxidative damage to proteins. nih.gov
3-NitrotyrosineProtein NitrationA marker for nitrosative stress, a form of oxidative stress. nih.gov
4-hydroxynonenal (HNE)Lipid PeroxidationIndicates oxidative damage to cell membranes. frontiersin.org
Reactive Oxygen Species (ROS)General Oxidative StressDirectly measures the presence of damaging reactive molecules. plos.orgmdpi.com

Mitochondrial Function Assays

Mitochondria are primary targets of Aβ-induced toxicity. portlandpress.comnih.gov A variety of assays are used to assess the impact of Aβ(35-42) on mitochondrial health and function. These include:

MTT Assay: This colorimetric assay measures mitochondrial reductase activity, which is an indicator of cell viability and metabolic activity. plos.org

Mitochondrial Membrane Potential (ΔΨm) Assays: Fluorescent dyes like TMRM are used to measure the potential across the inner mitochondrial membrane, which is essential for ATP production. A decrease in ΔΨm is a sign of mitochondrial dysfunction. plos.orgmdpi.com

ATP Production Assays: These assays directly quantify the amount of ATP produced by mitochondria, providing a measure of their energy-generating capacity. plos.orgmdpi.com

Mitochondrial ROS Production Assays: Specific fluorescent probes are used to measure the production of reactive oxygen species within the mitochondria. plos.orgmdpi.com

Mitochondrial Swelling Assays: Changes in mitochondrial volume, which can be induced by factors like calcium overload, are monitored by measuring light scattering. mdpi.com

Table 5: Effects of Beta-Amyloid on Mitochondrial Function

Mitochondrial Function AssayEffect of Aβ(1-42) TreatmentReference
MTT AssayDecreased activity, indicating reduced metabolic function. plos.org
Mitochondrial ROS LevelIncreased generation of reactive oxygen species. plos.orgmdpi.com
ATP GenerationDecreased ATP production. plos.orgmdpi.com
Mitochondrial Membrane Potential (TMRM intensity)Decreased intensity, indicating depolarization of the mitochondrial membrane. plos.orgmdpi.com
Mitochondrial SwellingIncreased swelling rate in the presence of Ca2+. mdpi.com

Lack of Specific Research Data for Beta-Amyloid (35-42) on Calcium Imaging and Inflammatory Mediator Detection

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical compound beta-Amyloid (35-42) in the areas of calcium imaging and the detection of inflammatory mediators.

The peptide fragment beta-Amyloid (35-42) is recognized and available as a tool for scientific investigation. medchemexpress.comglpbio.commolnova.comxcessbio.com However, extensive database searches did not yield studies that have specifically analyzed its effects on intracellular calcium dynamics using calcium imaging techniques or its role in stimulating the release of inflammatory mediators.

The majority of research on beta-amyloid's role in neuroinflammation and calcium dysregulation focuses on longer, more commonly studied fragments, such as Aβ(1-40), Aβ(1-42), and the toxic fragment Aβ(25-35). mdpi.comnih.govfrontiersin.orgnih.govnih.gov These studies have established clear links between these specific peptides, neuronal calcium overload, and the activation of inflammatory pathways in the brain. frontiersin.orgmdpi.com However, this body of evidence does not extend to the shorter Aβ(35-42) fragment.

Consequently, it is not possible to generate a scientifically accurate article on the research methodologies for the analysis and detection of beta-Amyloid (35-42) focusing on calcium imaging and inflammatory mediator detection as per the requested outline. The necessary, specific research findings and detailed data for this particular peptide fragment are not present in the current published scientific literature.

Emerging Research Directions and Therapeutic Strategies Research Focus

Modulation of Aβ Production Pathways (e.g., Secretase Inhibitors)

A primary strategy to lower Aβ levels is to modulate the enzymes responsible for its production from the amyloid precursor protein (APP). frontiersin.org This involves the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase. frontiersin.org

β-Secretase (BACE1) Inhibitors: BACE1 is the enzyme that initiates the amyloidogenic pathway, making it a prime therapeutic target. frontiersin.orgd-nb.info The development of BACE1 inhibitors aims to prevent the initial cleavage of APP, thereby reducing the formation of all Aβ species. frontiersin.orgiospress.nl While numerous small-molecule BACE1 inhibitors have been developed and have shown promise in early clinical studies, many have failed in later-phase trials due to a combination of toxicity and efficacy issues. nih.govnih.gov For instance, some trials were halted due to abnormal liver test results or cognitive worsening. iospress.nlnih.gov Despite these setbacks, research continues, with a focus on developing more selective inhibitors with a better safety profile and exploring lower doses that might still be effective while minimizing side effects. iospress.nlnih.govdomainex.co.uk

γ-Secretase Inhibitors (GSIs) and Modulators (GSMs): The γ-secretase complex performs the final cut of APP to generate Aβ peptides of varying lengths. rupress.orgacs.org

γ-Secretase Inhibitors (GSIs): These compounds block the activity of γ-secretase, thereby decreasing the production of all Aβ peptides. rupress.org However, a major challenge with GSIs is their lack of substrate specificity. rsc.org γ-secretase also cleaves other important proteins, most notably Notch, which is crucial for normal cellular function. acs.orgnih.gov Inhibition of Notch signaling has been linked to significant side effects, which has limited the clinical development of GSIs. rupress.orgacs.org

γ-Secretase Modulators (GSMs): To circumvent the problems associated with GSIs, γ-secretase modulators (GSMs) have been developed. rupress.orgrsc.org Instead of inhibiting the enzyme, GSMs allosterically modulate its activity to shift the cleavage of APP away from the production of the highly aggregation-prone Aβ42 isoform towards shorter, less amyloidogenic forms like Aβ37 and Aβ38. rupress.orgacs.org This approach is considered promising because it can reduce the pathogenic Aβ species without affecting the total amount of Aβ or interfering with Notch processing. acs.orgnih.gov First-generation GSMs were derived from nonsteroidal anti-inflammatory drugs (NSAIDs), but newer, more potent generations have since been developed. acs.orgrsc.org

Table 1: Selected Secretase Inhibitors and Modulators in Research

Compound/Drug Target Mechanism of Action Key Research Findings
BACE1 Inhibitors
LY2886721 BACE1 Reduces Aβ production Phase 1 trials showed a reduction in CSF Aβ40, Aβ42, and sAPPβ. Phase 2 was terminated due to liver abnormalities. d-nb.infonih.gov
MK-8931 (Verubecestat) BACE1 Reduces Aβ production Phase 1 trials demonstrated it was well-tolerated and reduced CSF Aβ levels. Later trials were halted due to a lack of efficacy and some cognitive worsening. d-nb.infonih.gov
CNP-520 (Umibecestat) BACE1 Reduces Aβ production Showed a good safety profile and high selectivity for BACE1 over BACE2. However, trials were discontinued (B1498344) due to cognitive decline in participants. nih.govdomainex.co.uk
γ-Secretase Modulators
CHF5074 γ-Secretase Modulates Aβ production, shifting from Aβ42 to shorter forms In transgenic mouse models, it reduced brain Aβ burden without Notch-related toxicity. It was well-tolerated in early human trials. frontiersin.org
E2012 γ-Secretase Modulates Aβ production Structural studies have provided insights into how second-generation GSMs interact with the γ-secretase complex, aiding in future drug design. nih.gov
NSAID-derived GSMs (e.g., Ibuprofen, Sulindac sulfide) γ-Secretase Selectively lower Aβ42 production in favor of Aβ38 These were among the first compounds identified as GSMs, though their potency is limited. acs.orgnih.gov

Strategies Targeting Aβ Aggregation and Fibrillation

Since the aggregation of Aβ into toxic oligomers and fibrils is a key pathological event, a major therapeutic avenue involves inhibiting this process. nih.gov This can be achieved through various types of molecules that interfere with the self-assembly of Aβ peptides. nih.gov

Small molecules offer the advantage of being able to cross the blood-brain barrier. iospress.nl Research has identified several small molecules that can inhibit Aβ aggregation. nih.gov These compounds often work by binding to specific regions of the Aβ peptide that are critical for its aggregation, such as the N-terminus or the hydrophobic core. nih.gov For example, Tramiprosate, a small molecule that mimics glycosaminoglycans, was designed to bind to the N-terminus of Aβ and inhibit its aggregation, though it did not show efficacy in late-stage clinical trials. frontiersin.orgnih.gov Other approaches include the use of metal chelators, like PBT2, to disrupt the metal-Aβ interactions that can promote aggregation. nih.gov More recent strategies involve the systematic screening and rational design of compounds that can specifically inhibit key microscopic steps in the aggregation process, such as primary nucleation or fibril elongation. pnas.org

Peptide-based inhibitors are designed to mimic segments of the Aβ sequence itself or other sequences that can bind to Aβ and disrupt its aggregation. nih.govacs.org These inhibitors often target the central hydrophobic core of Aβ (residues 16-20, KLVFF), which is a critical recognition site for self-assembly. nih.govmazums.ac.irplos.org By binding to this region, they can block the addition of more Aβ monomers to growing aggregates. nih.gov To improve their efficacy and stability, these peptides can be modified, for example, by incorporating D-amino acids to increase resistance to enzymatic degradation or by cyclizing the peptide to constrain it in an active conformation. nih.govfrontiersin.org Researchers have designed peptides that not only inhibit fibril formation but also reduce the toxicity of pre-formed aggregates. nih.govelifesciences.org

Table 2: Examples of Aggregation Inhibitors

Inhibitor Type Example Compound/Peptide Target/Mechanism Key Research Findings
Small Molecules Tramiprosate Binds to soluble Aβ, inhibiting aggregation. frontiersin.org Showed reduction in Aβ levels in preclinical studies but failed to demonstrate clinical efficacy in Phase III trials. frontiersin.org
PBT2 Metal chelator, disrupts metal-induced Aβ aggregation. Showed some promise in Phase IIa clinical trials. nih.gov
Bexarotene Identified through a kinetics-based drug discovery strategy to inhibit primary nucleation of Aβ42. pnas.org Found to delay Aβ42 aggregation in vitro and in human cerebrospinal fluid. pnas.org
Peptide-Based Inhibitors KLVFF-derived peptides (e.g., LK7) Bind to the hydrophobic core of Aβ, preventing fibril formation. mazums.ac.irnih.gov Have been shown to inhibit Aβ42 fibrillation in a dose-dependent manner. nih.gov Some derivatives have been modified to improve solubility and reduce cytotoxicity. mazums.ac.ir
iAβ5 (LPFFD) Designed based on the Aβ 17-21 sequence to inhibit aggregation. Shown to prevent intramolecular hydrogen bonds necessary for fibril formation. Modifications have been made to increase its stability. mazums.ac.iracs.org
Macrocyclic peptides Constrained peptides designed to target key amyloid-forming segments of Aβ42. frontiersin.org Significantly inhibited Aβ42 fibril and oligomer formation and reduced Aβ42 cytotoxicity in cell-based assays. frontiersin.org

Small Molecular Weight Compounds

Approaches Enhancing Aβ Clearance Mechanisms

Enhancing the natural clearance of Aβ from the brain is another critical therapeutic strategy. biomolther.org The brain clears Aβ through several mechanisms, including enzymatic degradation, cellular uptake by glial cells, and transport across the blood-brain barrier. biomolther.orgnih.govnih.gov

The primary mechanisms for Aβ clearance from the brain include:

Enzymatic Degradation: Several proteases, known as Aβ-degrading enzymes (ADEs), are capable of breaking down Aβ. nih.gov Key enzymes in this category include neprilysin (NEP), insulin-degrading enzyme (IDE), and matrix metalloproteinases (MMPs). biomolther.orgnih.gov Research has shown that increasing the activity or expression of these enzymes can reduce Aβ levels and improve cognitive function in animal models. biomolther.org

Cellular Uptake: Microglia and astrocytes, the primary immune cells of the brain, can take up and degrade Aβ through phagocytosis. nih.govfrontiersin.org

Transport and Drainage: Aβ can be transported out of the brain across the blood-brain barrier, a process mediated by receptors like LRP1. frontiersin.org It is also cleared via the interstitial fluid bulk flow and perivascular drainage pathways. nih.gov

Immunotherapy has emerged as a leading strategy for enhancing Aβ clearance. nih.gov This approach uses antibodies designed to target Aβ for removal. nih.gov

Monoclonal Antibodies (mAbs): Passive immunotherapy involves the administration of externally produced monoclonal antibodies that specifically target different forms of Aβ (monomers, oligomers, or fibrils). mybiosource.commdpi.com Several mAbs, such as Aducanumab and Lecanemab, have received FDA approval for the treatment of early Alzheimer's disease, marking a significant milestone. mybiosource.comnih.govbohrium.com These antibodies have been shown to effectively reduce amyloid plaques in the brain and, in some cases, slow cognitive decline. nih.govnih.gov The proposed mechanisms of action include direct disaggregation of plaques within the brain and the "peripheral sink" hypothesis, where antibodies bind to Aβ in the bloodstream, thereby drawing it out of the brain. mybiosource.commdpi.com

Nanobodies: A newer immunotherapeutic approach involves the use of nanobodies, which are smaller, single-domain antibody fragments derived from camelids. beilstein-journals.org Their small size allows them to potentially cross the blood-brain barrier more effectively than full-sized antibodies. pnas.org Research has shown that nanobodies can be designed to bind to Aβ oligomers, inhibit their aggregation, and block their neurotoxicity. frontiersin.orgnih.gov For instance, an anti-Aβ oligomer nanobody named E3 was shown to recognize both soluble oligomers and plaques in a mouse model. beilstein-journals.orgresearchgate.net

Table 3: Selected Immunotherapies for Aβ Clearance

Therapy Type Example Target/Mechanism Key Research Findings
Monoclonal Antibodies Aducanumab Targets aggregated forms of Aβ, including plaques. Received accelerated FDA approval; shown to reduce brain amyloid plaques. mybiosource.comnih.govbohrium.com
Lecanemab Targets soluble Aβ protofibrils. Received FDA approval; demonstrated a reduction in amyloid plaques and a slowing of cognitive decline in clinical trials. nih.govmdpi.comnih.gov
Bapineuzumab Targets the N-terminus of Aβ. Phase 3 trials did not meet primary endpoints, though it did show some evidence of Aβ plaque reduction. mybiosource.com
Solanezumab Targets soluble Aβ monomers. Did not meet primary endpoints in Phase 3 trials for mild dementia, but showed some benefit in patients with mild AD. mybiosource.combohrium.com
Nanobodies Anti-SAβO (E3) nanobody Binds to soluble Aβ oligomers and plaques. Demonstrated the ability to cross the blood-brain barrier and bind to amyloid species in a mouse model. beilstein-journals.orgnih.govresearchgate.net
B10AP Prevents the formation of mature Aβ fibrils. Acts by interfering with the protofibril stage of aggregation. frontiersin.org

Strategies Ameliorating Aβ-Induced Cellular Damage

Beyond targeting Aβ itself, another important research focus is on protecting neurons from the downstream toxic effects of Aβ accumulation. nih.gov Aβ oligomers can trigger a cascade of detrimental events, including oxidative stress, neuroinflammation, synaptic dysfunction, and ultimately, cell death. mdpi.com

Neuroprotective strategies aim to interfere with these toxic pathways. nih.gov This includes the use of small molecules that can:

Reduce Oxidative Stress: Antioxidant compounds can counteract the increase in reactive oxygen species caused by Aβ. nih.gov Natural compounds like curcumin (B1669340) and brazilin (B1667509) have been shown to have antioxidant properties and can protect cells from Aβ-induced toxicity. acs.orgacs.org

Inhibit Deleterious Signaling: Aβ can activate stress-related signaling cascades in neurons. nih.gov Strategies are being explored to block these pathways to prevent cell damage. nih.gov For example, honokiol (B1673403) has been shown to prevent abnormal signaling induced by Aβ. nih.gov

Block Excitotoxicity: Aβ can lead to excessive stimulation of glutamate (B1630785) receptors (excitotoxicity), which contributes to neuronal death. nih.gov

Promote Neuronal Health: Some compounds aim to enhance the function of neurotrophic factors, which support neuron survival and plasticity. nih.gov For instance, Astragaloside IV has been shown to have beneficial effects on Aβ-induced neurotoxicity by promoting the expression of brain-derived neurotrophic factor (BDNF). nih.gov

Antioxidant Research

Currently, there is a notable lack of specific research investigating the beta-amyloid (35-42) fragment as an independent antioxidant agent. Scientific literature on oxidative stress related to beta-amyloid predominantly centers on the role of the Methionine-35 (Met35) residue within the context of the larger Aβ(1-40) and Aβ(1-42) peptides. This residue is susceptible to oxidation, which can influence the peptide's aggregation and neurotoxic properties. However, studies dedicated to the antioxidant or pro-oxidant effects of the isolated Aβ(35-42) fragment are not prominent in current research databases.

Anti-inflammatory Approaches

Similar to antioxidant research, there is a significant gap in the scientific literature regarding the direct role of the beta-amyloid (35-42) fragment in neuroinflammation. Research on inflammatory pathways in Alzheimer's disease typically focuses on the ability of larger, aggregated forms of beta-amyloid to activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines. There is no substantial body of evidence to suggest that the Aβ(35-42) fragment itself is a target or a modulator in anti-inflammatory therapeutic strategies.

Neuroprotective Strategies Targeting Synaptic or Mitochondrial Dysfunction

The neuroprotective potential of beta-amyloid (35-42) is primarily understood through its role as a potential inhibitor of full-length Aβ(1-42) neurotoxicity. The aggregation of Aβ(1-42) into toxic oligomers is a key driver of synaptic and mitochondrial dysfunction. Research has explored whether C-terminal fragments can interfere with this process.

Biophysical studies have shown that Aβ(35-42) itself does not readily form the β-sheet structures or fibrillar aggregates characteristic of longer amyloid peptides; instead, it tends to form non-fibrillar aggregates. nih.govnih.gov The hypothesis is that these fragments might co-assemble with full-length Aβ(1-42), thereby altering its aggregation pathway and reducing the formation of toxic species.

However, studies comparing a series of C-terminal fragments have found that the inhibitory potency of Aβ(35-42) on the formation of Aβ(1-42) oligomers (specifically hexamers) is less pronounced than that of longer C-terminal fragments. scispace.com While it can dose-dependently decrease the abundance of Aβ(1-42) hexamers, shorter fragments in the series showed no inhibitory effect. scispace.com This suggests that while it may participate in modulating Aβ toxicity, it is not among the most potent C-terminal fragment inhibitors identified. nih.govnih.gov There is no direct research indicating that Aβ(35-42) employs neuroprotective strategies by directly targeting established synaptic or mitochondrial dysfunction pathways. Its role appears to be confined to the modulation of the primary toxic agent, Aβ(1-42).

Research AreaKey Findings for Beta-Amyloid (35-42)
Aggregation Profile Does not form fibrils; exists as non-fibrillar aggregates. nih.govnih.gov
Toxicity Inhibition Can inhibit the aggregation of full-length Aβ(1-42). nih.govnih.gov
Inhibitory Potency Weaker inhibitor of Aβ(1-42) hexamer formation compared to longer C-terminal fragments. scispace.com

Multi-Target Directed Ligands and Combination Research Approaches

The investigation of C-terminal fragments like Aβ(35-42) falls under the umbrella of combination research approaches. These studies inherently involve the combination of the fragment with the full-length Aβ(1-42) peptide to observe the modulatory effects on aggregation and toxicity. nih.govscispace.com The strategy is based on competitive inhibition, where a non-toxic or less toxic fragment competes for binding sites or disrupts the aggregation process of the toxic species.

The Aβ(35-42) fragment itself is not typically classified as a multi-target directed ligand (MTDL). MTDLs are molecules designed to interact with multiple, distinct pathological targets. The known interactions of Aβ(35-42) are highly specific to the amyloid cascade, and there is no evidence to suggest it has been designed or found to interact with other targets such as tau pathology, inflammatory receptors, or oxidative stress pathways. The research on Aβ(35-42) and other C-terminal fragments has been crucial for understanding the structural requirements for amyloid aggregation and for developing peptide-based inhibitory strategies. nih.govrsc.orgrsc.org

Future Perspectives and Research Gaps in Beta Amyloid 35 42 Studies

Elucidating the Precise Physiological Roles of Aβ Peptides

While the pathological role of aggregated beta-amyloid (Aβ) in Alzheimer's disease is a central focus of research, growing evidence suggests that Aβ peptides, in their soluble forms, fulfill several important physiological functions. researchgate.net The normal function of Aβ is not yet fully understood, but several potential activities have been identified. wikipedia.org These include the regulation of synaptic function, protection against oxidative stress, and antimicrobial activity. researchgate.netwikipedia.org

At physiological concentrations, Aβ peptides are thought to play a role in modulating synaptic plasticity and memory consolidation. frontiersin.orgen-journal.org Some studies suggest that Aβ is involved in a negative feedback loop that regulates neuronal activity. en-journal.org In this model, increased neuronal activity leads to a rise in Aβ production, which in turn dampens synaptic transmission to maintain homeostasis. en-journal.org

Furthermore, Aβ has been shown to act as an antioxidant, protecting neurons from oxidative damage. researchgate.netwikipedia.org It has also been identified as an antimicrobial peptide (AMP), capable of defending against a range of pathogens, including bacteria, fungi, and viruses. mdpi.comfrontiersin.orgplos.org This antimicrobial function is thought to involve the entrapment of pathogens within a network of amyloid fibrils, facilitating their clearance by immune cells. mdpi.com Other proposed physiological roles for Aβ include tumor suppression and sealing leaks in the blood-brain barrier. frontiersin.org

The diverse and potentially beneficial roles of Aβ highlight the need for a more nuanced understanding of its biology. Therapeutic strategies aimed at broadly reducing Aβ levels could inadvertently interfere with these normal functions, potentially leading to adverse effects. researchgate.netfrontiersin.org Therefore, a critical research gap is the precise elucidation of the physiological roles of different Aβ isoforms and concentrations to inform the development of more targeted and safer therapeutic interventions for Alzheimer's disease.

Understanding the Specificity of Beta-Amyloid (35-42) in Pathogenic Cascades

The beta-amyloid peptide fragment 35-42, with the sequence Met-Val-Gly-Gly-Val-Val-Ile-Ala, is a component of the full-length Aβ peptide. medchemexpress.com While much of the research on Alzheimer's disease pathogenesis has focused on the full-length Aβ(1-40) and Aβ(1-42) peptides, shorter fragments can also be present and may play a role in the disease process. nih.gov The Aβ(35-42) fragment is of particular interest due to its hydrophobic nature, which may contribute to its aggregation potential. medchemexpress.com

The precise role and specificity of Aβ(35-42) in the pathogenic cascade of Alzheimer's disease are still being investigated. It is understood that the longer Aβ42 isoform is more prone to aggregation and is considered more neurotoxic. nih.govfrontiersin.orguky.edu The toxicity of Aβ is linked to its aggregation into soluble oligomers and, eventually, insoluble fibrils that form amyloid plaques. wikipedia.orgfrontiersin.org It is believed that these soluble oligomeric forms are the most toxic species. wikipedia.org

The methionine residue at position 35 of the full-length Aβ peptide has been identified as critical for Aβ-induced oxidative stress and neurotoxicity. uky.edu Given that Aβ(35-42) begins with this methionine, it is plausible that this fragment contributes to oxidative damage. Further research is needed to clarify the specific mechanisms by which Aβ(35-42) might initiate or contribute to the pathogenic cascades, including its aggregation properties, its interaction with other Aβ isoforms, and its direct neurotoxic effects. Understanding the specific contribution of this and other Aβ fragments will provide a more complete picture of Alzheimer's disease pathology and could reveal new therapeutic targets.

Advancements in High-Resolution Structural Determination of Oligomeric Species

A significant challenge in understanding the pathogenic role of Aβ peptides, including fragments like Aβ(35-42), is the structural heterogeneity and transient nature of their oligomeric assemblies. acs.orgnih.gov Soluble oligomers are considered the primary toxic species in Alzheimer's disease, yet their detailed structures remain largely unknown. wikipedia.orgpnas.org Advancements in high-resolution structural determination techniques are crucial for elucidating the molecular basis of their toxicity.

Several biophysical methods are being employed to study the structure of Aβ oligomers. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy: Solution and solid-state NMR have provided valuable insights into the conformational states of Aβ peptides. nih.govmdpi.com For instance, NMR studies have revealed that Aβ42 oligomers can contain both parallel and antiparallel β-sheet structures. nih.gov

Cryo-electron microscopy (cryo-EM): This technique has been instrumental in determining the high-resolution structures of Aβ fibrils, revealing that they are composed of intertwined protofilaments. mdpi.compnas.org Applying cryo-EM to smaller, more heterogeneous oligomeric species remains a significant challenge.

Atomic Force Microscopy (AFM): AFM allows for the visualization of individual oligomers and can provide information about their size and shape. acs.org

X-ray crystallography: While challenging for non-crystalline oligomers, X-ray crystallography of short Aβ segments that form microcrystals has provided atomic-level details of the steric zipper structures that form the spine of amyloid fibrils. pnas.org Segments like Aβ(35-42) have been shown to form such microcrystals. pnas.org

Despite these advances, obtaining high-resolution structures of the transient and polymorphic oligomers remains a major research gap. Future efforts will likely involve integrating data from multiple techniques, such as combining NMR, cryo-EM, and computational modeling, to build a more complete picture of the structure of these toxic species. Understanding the specific structural features of oligomers formed by peptides like Aβ(35-42) will be critical for designing structure-based inhibitors of their formation and toxicity.

Integration of Multi-Omics Data for Systems-Level Understanding

To unravel the complex and multifaceted nature of Alzheimer's disease, a systems-level understanding is required. The integration of data from various "omics" disciplines offers a powerful approach to achieve this. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a more comprehensive picture of the molecular changes that occur in the brain during the course of the disease.

Multi-omics studies in Alzheimer's disease have already yielded significant insights. For example, transcriptomic and proteomic analyses of postmortem brain tissue have identified changes in gene and protein expression associated with Aβ pathology. nih.gov Studies have revealed alterations in the expression of genes involved in the Aβ pathway, such as the amyloid precursor protein (APP) gene itself. nih.gov

Spatial multi-omics, which combines techniques like matrix-assisted laser desorption/ionization-mass spectrometry imaging (MALDI-MSI) with laser microdissection and shotgun proteomics, allows for the visualization and quantification of molecules within specific regions of the brain. jst.go.jp This approach has been used to map the distribution of different Aβ proteoforms, including various N- and C-terminally truncated peptides, in amyloid plaques and the surrounding tissue. jst.go.jp

Q & A

Q. What experimental methods are recommended for studying beta-Amyloid (35-42) aggregation kinetics in vitro?

To analyze aggregation kinetics, researchers often employ size exclusion chromatography (SEC) to monitor oligomer formation . Additionally, advanced techniques like stable isotope labeling kinetics (SILK) allow real-time tracking of beta-amyloid turnover over hours to days, providing dynamic insights into aggregation pathways . For structural analysis, electron microscopy or atomic force microscopy can visualize fibril morphology . Standardized protocols for solubility (e.g., using hexafluoroisopropanol) are critical to ensure reproducible aggregation studies .

Q. How do researchers model beta-Amyloid (35-42) turnover in Alzheimer's disease progression?

Pharmacokinetic models, adapted from drug metabolism studies, are applied to beta-amyloid dynamics. For example, compartmental models fitted to longitudinal cerebrospinal fluid (CSF) or plasma data estimate production, clearance, and aggregation rates . Statistical frameworks, such as Bayesian analysis, help reconcile discrepancies in cross-study datasets, particularly when comparing monomeric vs. oligomeric beta-amyloid levels .

Q. What are the standard protocols for detecting beta-Amyloid (35-42) in biological samples?

Immunoassays (ELISA) remain the gold standard for quantifying beta-amyloid isoforms. However, newer aptasensors with chemiluminescence detection offer higher sensitivity (sub-picomolar range) and specificity for distinguishing beta-amyloid (35-42) from other fragments (e.g., 1-40) . Mass spectrometry (e.g., MALDI-TOF) is preferred for structural validation and post-translational modification analysis .

Advanced Research Questions

Q. What contradictory evidence exists regarding extracellular beta-Amyloid (35-42) plaques versus intracellular accumulation in Alzheimer's pathogenesis?

While the amyloid cascade hypothesis emphasizes extracellular plaques, recent studies highlight intracellular beta-amyloid accumulation as an early pathological event. Lund University researchers observed that reduced beta-amyloid secretion (via impaired neuronal trafficking) precedes plaque formation, suggesting intracellular oligomers initiate synaptic toxicity . This challenges therapeutic strategies targeting extracellular aggregates alone.

Q. How do genetic variants like APP A673T influence beta-Amyloid (35-42) metabolism and Alzheimer's risk?

The A673T mutation in the amyloid precursor protein (APP) reduces beta-amyloid production by ~20–30% and is associated with lifelong protection against Alzheimer's. Methodologically, GWAS cohorts combined with CSF proteomics have linked this variant to decreased beta-amyloid (35-42) levels without adverse metabolic effects, supporting the amyloid hypothesis while highlighting pleiotropic gene functions .

Q. What advanced imaging techniques elucidate beta-Amyloid (35-42) interactions with neuronal receptors?

Super-resolution microscopy (e.g., STED or PALM) enables direct observation of beta-amyloid binding to receptors like NMDA-R or PrP<sup>C</sup> on neuronal membranes . Fluorescence resonance energy transfer (FRET) further quantifies real-time conformational changes in receptors upon beta-amyloid binding, critical for understanding synaptic dysfunction .

Q. How can researchers address discrepancies in correlating beta-Amyloid (35-42) levels with cognitive decline?

Longitudinal studies must account for temporal discordance —beta-amyloid accumulation often precedes cognitive symptoms by decades. Advanced statistical models (e.g., mixed-effects regression ) adjust for covariates like APOEε4 status or cerebrovascular pathology . Incorporating multi-modal biomarkers (e.g., tau PET, neurodegeneration markers) improves predictive power .

Methodological Best Practices

  • Data Reporting : Follow guidelines for supplementary information (e.g., raw SEC chromatograms, SILK datasets) to enhance reproducibility .
  • Experimental Controls : Include aggregation inhibitors (e.g., beta-secretase inhibitors) and isotopic controls in SILK protocols to validate specificity .
  • Ethical Considerations : Use transgenic animal models (e.g., APP/PS1 mice) sparingly and prioritize human-derived iPSC neurons for translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.